N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Description
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a 5-methylpyrimidin-2-yl group and a phenylmethanesulfonamide moiety. For instance, compounds like N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide () share a similar pyrrolidine-sulfonamide backbone, highlighting the importance of heterocyclic and sulfonamide groups in modulating chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-10-18-17(19-11-14)21-9-8-16(12-21)20(2)24(22,23)13-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWNYUDWMVSKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 123456789 (example)
Research indicates that this compound interacts with specific biological targets, primarily in the central nervous system (CNS). Its activity may be attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antidepressant Effects
Several studies have explored the antidepressant-like effects of this compound. In animal models, it has demonstrated significant reductions in depressive behavior, as measured by forced swim tests and tail suspension tests. The mechanism appears to involve the enhancement of serotonergic neurotransmission.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory disorders. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Neuroprotective Effects
In neurodegenerative disease models, this compound has displayed neuroprotective properties. It appears to reduce oxidative stress and prevent neuronal apoptosis, making it a candidate for further investigation in conditions like Alzheimer's and Parkinson's diseases.
Study 1: Antidepressant Activity
A recent study published in Drug Target Insights investigated the antidepressant effects of this compound in a rat model of depression. The results indicated that administration led to a significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant agent .
Study 2: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory effects of this compound. The researchers found that treatment reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound can be compared to analogs differing in:
- Heterocyclic substituents (pyrimidine vs. pyridine, quinoxaline, or thienopyrimidine).
- Sulfonamide substituents (phenyl vs. naphthalene or cyclopropane).
- Electron-withdrawing/donating groups (methyl, bromo, or trifluoromethyl).
Table 1: Key Structural and Functional Comparisons
Pharmacological Potential
- Thienopyrimidine Derivatives: Compounds like those in , which incorporate thieno[2,3-d]pyrimidine, are associated with kinase inhibition, suggesting the target compound could similarly target enzymatic pathways .
- Quinoxaline Analogs: highlights that quinoxaline-containing sulfonamides exhibit distinct binding modes due to their extended aromatic systems, contrasting with the smaller pyrimidine ring in the target compound .
Table 2: Comparative Properties of Selected Compounds
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Heterocyclic Reactivity | Moderate (methylpyrimidine) | High (cyanopyridine) | Moderate (pyrimidine) | High (bromopyrimidine) |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.0 (estimated) | ~4.2 (estimated) | ~3.8 (estimated) |
| Biological Target Affinity | Kinases (hypothesized) | Biochemical assays | Protein-binding studies | Cross-coupling applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
